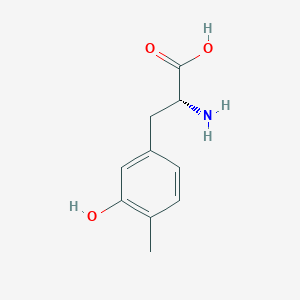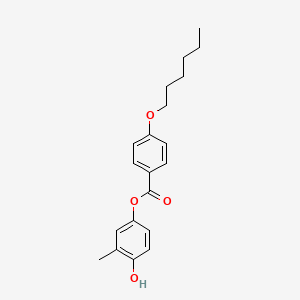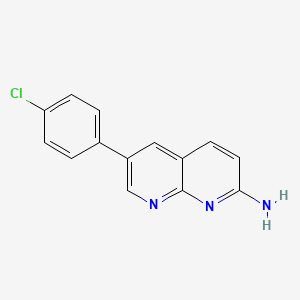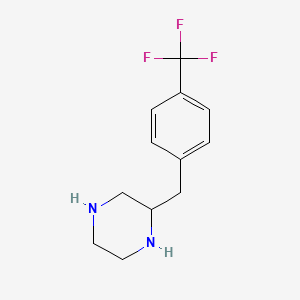![molecular formula C22H15N5O7 B12632751 (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[64002,6]dodeca-9,11-diene-3,5-dione is a complex organic molecule characterized by its unique tricyclic structure and the presence of nitrobenzoyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of nitro groups: Nitration reactions are employed to introduce the nitrobenzoyl and nitrophenyl groups. Common reagents for nitration include nitric acid and sulfuric acid.
Final assembly: The final step involves coupling the tricyclic core with the nitrobenzoyl and nitrophenyl groups under controlled conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents include hydrogen gas with a metal catalyst, or chemical reductants like sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like chlorine gas for halogenation or sulfur trioxide for sulfonation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s nitro groups can be exploited for the development of bioactive molecules. These derivatives can be used in the study of enzyme inhibition and other biochemical processes.
Medicine
In medicine, the compound and its derivatives may have potential as therapeutic agents. The nitro groups can be modified to enhance biological activity, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of advanced materials. Its unique structure and reactivity make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor of specific enzymes, disrupting normal biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione: This compound is unique due to its specific tricyclic structure and the presence of both nitrobenzoyl and nitrophenyl groups.
(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-methylphenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione: Similar structure but with a methyl group instead of a nitro group on the phenyl ring.
(1S,2R,6S,7R)-7-(3-methylbenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione: Similar structure but with a methyl group instead of a nitro group on the benzoyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H15N5O7 |
|---|---|
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione |
InChI |
InChI=1S/C22H15N5O7/c28-20(12-3-1-4-15(11-12)27(33)34)19-18-17(16-5-2-10-23-25(16)19)21(29)24(22(18)30)13-6-8-14(9-7-13)26(31)32/h1-11,16-19H/t16-,17-,18-,19+/m0/s1 |
Clave InChI |
ZVFROKXNWICPMR-CADBVGFASA-N |
SMILES isomérico |
C1=C[C@H]2[C@H]3[C@@H]([C@@H](N2N=C1)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES canónico |
C1=CC2C3C(C(N2N=C1)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-](/img/structure/B12632669.png)
![N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12632672.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B12632676.png)
![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide](/img/structure/B12632679.png)

![2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12632697.png)
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole](/img/structure/B12632705.png)
![4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12632707.png)

![Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
![(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12632722.png)



